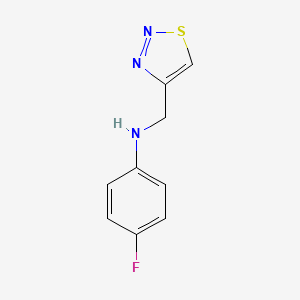

![molecular formula C21H20FN5O3 B2796444 8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-26-1](/img/structure/B2796444.png)

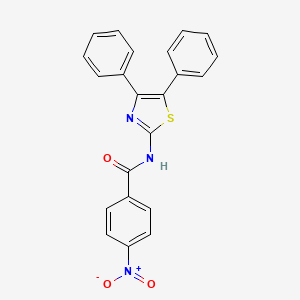

8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds, including derivatives related to the imidazo[2,1-c][1,2,4]triazine system, demonstrating anti-inflammatory and analgesic activities. These compounds show potential as cyclooxygenase-1/2 inhibitors with significant inhibitory activity on COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antitumor Activity of Imidazo[2,1-c][1,2,4]triazine Derivatives

A study identified the antitumor activity of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one against various human carcinoma cells. Some compounds showed significant inhibition of cancer cell growth, with potential as DNA strand breakage agents and selective toxicity towards cancer cells over normal cells (Sztanke et al., 2007).

Chemical Synthesis and Modification

- Derivatives of Imidazo-sym-triazine: This research explored the synthesis of 2-dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one and its conversion into various derivatives. The study highlighted the chemical versatility of the imidazo[2,1-c][1,2,4]triazine system, which could be modified to obtain different compounds with potential biological activities (Dovlatyan et al., 2008).

Synthesis of Fluorine-Containing Compounds

- Synthesis of Fluorine-Containing Thiadiazolotriazinones: Research on the synthesis of fluorine-containing compounds, such as thiadiazolotriazinones, with potential as antibacterial agents highlights the significance of fluorine substitutions in enhancing the biological activity of triazine-based compounds (Holla et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is reactive oxygen species (ROS) . ROS play a vital role in brain damage after cerebral ischemia-reperfusion injury .

Mode of Action

This compound acts as a powerful free-radical scavenger . It interacts with ROS, neutralizing them and preventing them from causing further damage .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in oxidative stress and neuronal cell death . By scavenging ROS, it can prevent neuronal cell death in vitro .

Pharmacokinetics

The compound has been evaluated in rat focal cerebral ischemia models in vivo . Rats received a 3-hour intravenous infusion of the compound, with brain damage determined 24 hours later

Result of Action

The compound has potent neuroprotective activity . In two models of cerebral ischemia, it significantly reduced the volume of focal damage in the cortex . It also reduced the size of ischemic brain damage in a permanent model .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as oxygen levels . For example, in one study, primary cortical cultures were exposed to a high oxygen atmosphere (50% O2) for 48 hours to induce cell death . Treatment with the compound significantly inhibited neuronal death .

Biochemische Analyse

Biochemical Properties

The compound 8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been shown to interact with various biomolecules, particularly reactive oxygen species (ROS) . As a potent free-radical scavenger, it can neutralize ROS, thereby preventing oxidative damage to cells and biomolecules .

Cellular Effects

In cellular processes, this compound has been shown to exert protective effects. For instance, it can prevent neuronal cell death in primary neurons exposed to high oxygen atmospheres . This suggests that the compound may influence cell signaling pathways and gene expression related to cell survival and apoptosis .

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves its interaction with ROS. By scavenging free radicals, it can prevent oxidative damage to biomolecules, including proteins, lipids, and DNA . This can lead to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to provide long-term protection against neuronal cell death in culture models . This suggests that the compound is stable and retains its activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at different dosages . It has been shown to reduce brain injury after focal ischemia in rats, suggesting it has neuroprotective effects .

Metabolic Pathways

Given its role as a free-radical scavenger, it may interact with enzymes involved in oxidative stress responses .

Transport and Distribution

Given its biochemical properties, it may be transported via diffusion or by interacting with specific transport proteins .

Subcellular Localization

Given its role in scavenging ROS, it may be localized in cellular compartments where ROS are generated, such as mitochondria .

Eigenschaften

IUPAC Name |

8-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c1-30-17-5-3-2-4-14(17)10-11-23-19(28)18-20(29)27-13-12-26(21(27)25-24-18)16-8-6-15(22)7-9-16/h2-9H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYWFUYCBDULIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2796362.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)

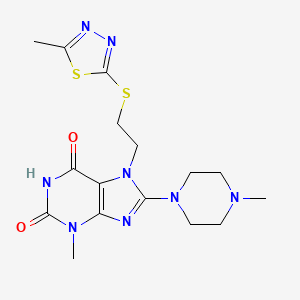

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![2-(cyclopentylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2796376.png)